molecular formula C12H16ClNO2 B13535440 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine

Cat. No.: B13535440
M. Wt: 241.71 g/mol
InChI Key: RWSGUQATFJDTLJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzyl group substituted with chlorine and methoxy groups.

Preparation Methods

The synthesis of 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine involves several steps. One common method includes the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with azetidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common reagents for these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxybenzyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(2-Chloro-3,4-dimethoxybenzyl)azetidine can be compared with other similar compounds such as:

    2,3-Dimethoxybenzylamine: Similar in structure but lacks the azetidine ring.

    3-(2-Chloro-3,4-dimethoxyphenyl)propylamine: Contains a propylamine group instead of an azetidine ring.

    2-Chloro-3,4-dimethoxybenzyl chloride: Precursor in the synthesis of this compound.

The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

3-[(2-chloro-3,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(5-8-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3

InChI Key

RWSGUQATFJDTLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC2CNC2)Cl)OC

Origin of Product

United States

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